2-Pyrazin-2-ylethanesulfonamide
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Overview
Description
2-Pyrazin-2-ylethanesulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazin-2-ylethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazin-2-ylethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
2-Pyrazin-2-ylethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrazin-2-ylethanesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by inhibiting key enzymes or receptors involved in various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting the growth and replication of microorganisms . Additionally, the compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
N-(Pyrazin-2-yl)benzenesulfonamides: These compounds share a similar pyrazine core structure and have been investigated for their antimicrobial and anti-inflammatory activities.
Pyrazinamide: A well-known antitubercular agent with a pyrazine ring, used in the treatment of tuberculosis.
Uniqueness
2-Pyrazin-2-ylethanesulfonamide is unique due to its specific ethanesulfonamide functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-pyrazin-2-ylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)4-1-6-5-8-2-3-9-6/h2-3,5H,1,4H2,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJVKZQICAHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2001279-37-2 |
Source
|
Record name | 2-(pyrazin-2-yl)ethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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